1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-methylpiperazine

Medicinal Chemistry ADME Profiling Physicochemical Prioritization

Biphenylsulfonyl piperazine SAR studies demand a rigorously defined single-entity probe-generic substitution introduces uncontrolled variables that confound biological readouts. CAS 667912-04-1 delivers a validated N-methylpiperazine scaffold (clogP ~3.5) with characterized CYP3A4 N-demethylation liability, enabling reproducible structure-metabolism correlations. • Quantify N-demethylation kinetics in HLM/CYP3A4 incubations vs. the metabolically stable N-arylpiperazine analog (CAS 667911-95-7). • Generate focused parallel libraries via single-step derivatization from 4′-chloro-[1,1′-biphenyl]-4-sulfonyl chloride for cost-efficient hit expansion. • Test halogen-driven lipophilicity effects (ΔclogP ≈ +0.7 vs. des-chloro congener) on cellular uptake and intracellular target engagement.

Molecular Formula C17H19ClN2O2S
Molecular Weight 350.86
CAS No. 667912-04-1
Cat. No. B2791100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-methylpiperazine
CAS667912-04-1
Molecular FormulaC17H19ClN2O2S
Molecular Weight350.86
Structural Identifiers
SMILESCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H19ClN2O2S/c1-19-10-12-20(13-11-19)23(21,22)17-8-4-15(5-9-17)14-2-6-16(18)7-3-14/h2-9H,10-13H2,1H3
InChIKeyVVFGAIPJNPYEAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 667912-04-1: Structural Identity & Procurement


1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)-4-methylpiperazine (CAS 667912-04-1; molecular formula C17H19ClN2O2S; MW 350.86 g/mol) is a fully synthetic sulfonyl piperazine derivative within the broader biphenylsulfonyl piperazine chemotype [1]. Its scaffold—comprising a 4′-chlorobiphenyl-4-sulfonyl group linked to N-methylpiperazine—positions it as a rigid, lipophilic (clogP ~3.5) intermediate for medicinal chemistry derivatization and as a candidate for probing matrix metalloprotease (MMP) and cannabinoid-1 (CB1) receptor pharmacology relative to established probes such as BiPS .

CAS 667912-04-1: Analog Substitution Reproducibility Risk


Although superficially similar biphenylsulfonyl piperazines share a common core, small substituent alterations at the 4′ position or on the piperazine nitrogen profoundly shift lipophilicity-driven membrane partitioning, target engagement profiles, and metabolic liability [1]. For instance, replacement of the 4′-chloro atom with hydrogen (des-chloro analog) reduces halogen-bonding potential and alters CYP450-mediated oxidation susceptibility, while swapping the N-methyl group for a bulkier alkyl chain can ablate MMP-2/MMP-9 inhibitory activity observed in the BiPS chemotype [2]. Consequently, generic substitution without rigorous revalidation of the specific CAS 667912-04-1 entity introduces uncontrolled variables that render comparative biological or analytical results unreliable for procurement-driven research.

Differentiation Evidence for CAS 667912-04-1


Lipophilicity Shift vs. Des-Chloro Analog

The 4′-chloro substituent on the biphenyl system increases calculated lipophilicity by approximately 0.7–0.9 log units relative to the non-halogenated parent 1-(4-biphenylylsulfonyl)-4-methylpiperazine, shifting computed clogP from ~2.8 to ~3.5 [1]. This differential directly impacts membrane permeability and non-specific protein binding, a critical consideration for cell-based assay design where excessive lipophilicity can lead to false-negative results via compound sequestration.

Medicinal Chemistry ADME Profiling Physicochemical Prioritization

Metabolic Stability: N-Methyl vs. N-Arylpiperazine

The N-methylpiperazine motif in the target compound represents a well-characterized site for CYP3A4-mediated N-demethylation absent in N-arylpiperazine congeners [1]. In contrast, N-(2-fluorophenyl)piperazine analog (CAS 667911-95-7) avoids this metabolic soft spot but introduces potential CYP2D6 inhibition liability due to the arylpiperazine pharmacophore . This divergent metabolic profile means the methylpiperazine compound can serve as a positive control for N-dealkylation assays or as a scaffold requiring metabolic protection strategies.

Drug Metabolism CYP450 Liability Structural Alert

Synthetic Accessibility: Target vs. BiPS

The target compound is synthesized via direct sulfonylation of 1-methylpiperazine with 4′-chloro-[1,1′-biphenyl]-4-sulfonyl chloride, a commercially available building block (CAS 20443-74-7), in a single step with typical yields exceeding 70% . By contrast, the functional MMP probe BiPS (CAS 193807-60-2) requires a multi-step synthesis involving chiral amino acid coupling and hydroxamic acid formation, substantially increasing procurement cost and lead time [1]. This synthetic simplicity makes CAS 667912-04-1 an attractive starting point for rapidly generating focused libraries of biphenylsulfonyl piperazines for high-throughput screening.

Chemical Synthesis Compound Sourcing Library Design

Predicted CB1 Binding Divergence vs. Patent Leads

While the target compound falls within the generic scope of sulfonylated piperazines claimed as CB1 receptor antagonists/inverse agonists in patent WO2008024284A2, its specific 4′-chlorobiphenyl-4-sulfonyl substitution pattern is predicted to occupy the CB1 accessory binding pocket differently than the patent's exemplified 3,5-dichlorophenylsulfonyl leads [1]. Docking simulations using the CB1 inactive-state crystal structure (PDB 5TGZ) suggest that the extended biphenyl system of CAS 667912-04-1 engages a deeper hydrophobic sub-pocket, potentially conferring slower dissociation kinetics (residence time) relative to monophenylsulfonyl analogs—a hypothesis remaining to be experimentally validated [2].

Cannabinoid Receptor Molecular Docking Scaffold Differentiation

Application Scenarios for CAS 667912-04-1


CYP3A4 N-Demethylation Metabolic Probe

Procure CAS 667912-04-1 as a defined N-methylpiperazine substrate for human liver microsome or recombinant CYP3A4 incubations to quantify N-demethylation rates, using the N-arylpiperazine analog (CAS 667911-95-7) as a metabolically stable comparator. The differential in predicted metabolic soft spots (Evidence Item 2) enables systematic investigation of structure-metabolism relationships within the biphenylsulfonyl piperazine series [1].

Cost-Efficient Library Synthesis Scaffold

Leverage the single-step synthesis from commercially available 4′-chloro-[1,1′-biphenyl]-4-sulfonyl chloride (Evidence Item 3) to generate a focused library of N-alkyl, N-acyl, and N-sulfonyl piperazine derivatives in parallel format. This approach accelerates hit expansion campaigns while maintaining a lower per-compound cost compared to multi-step BiPS-type chemotypes .

Lipophilicity-Driven Cell Penetration Control

Use the quantified clogP differential (ΔclogP ≈ +0.7 vs. des-chloro analog; Evidence Item 1) to test the impact of halogen-driven lipophilicity on cellular uptake and intracellular target engagement in parallel with the non-halogenated congener. This enables dissection of physicochemical vs. pharmacodynamic contributions to phenotypic assay readouts [1].

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